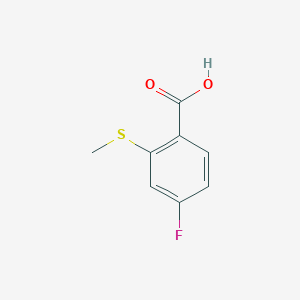

4-Fluoro-2-(methylthio)benzoic acid

Vue d'ensemble

Description

4-Fluoro-2-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H7FO2S and its molecular weight is 186.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Practical Synthesis and Applications

- Synthetic Pathways: Practical syntheses of derivatives such as 4-fluoro-2-(methylthio)benzylamine have been reported, showcasing methods for introducing the methylthio moiety regioselectively. These methods involve metallation of 4-fluoro-2-bromobenzoic acid followed by treatment with dimethyl disulfide, leading to intermediates suitable for further elaboration to benzylamine derivatives (Perlow et al., 2007).

Mechanistic Insights and Molecular Properties

- Quantitative Structure-Metabolism Relationships: An extensive study on substituted benzoic acids, including 4-fluoro variants, analyzed their urinary excretion profiles and metabolic fate in rats. This research provides valuable insights into the physicochemical properties influencing the metabolic pathways of these compounds (Ghauri et al., 1992).

- Metabolic Pathways in Microbial Consortia: Studies on the metabolism of fluoro-substituted benzoic acids in methanogenic consortia have provided evidence for specific degradation pathways, contributing to our understanding of microbial metabolism and potential environmental implications (Londry & Fedorak, 1993).

Advanced Materials and Chemical Analysis

- Fluorine-18-Labeled Analogues for PET Imaging: Synthesis of fluorine-18-labeled analogues of 4-fluoro-2-(methylthio)benzoic acid has been explored for potential applications in PET imaging, highlighting the compound's relevance in medical diagnostics (Wang et al., 2014).

- Thermochemistry of Halogenosubstituted Benzoic Acids: Research on the thermochemical properties of halogen-substituted benzoic acids, including 4-fluoro variants, provides insights into their energetic structure-property relationships, important for material science applications (Zherikova & Verevkin, 2019).

Molecular Junctions and Electron Transport

- Mechanical and Electron-Transport Properties: A theoretical study on the mechanical and electronic transport properties of molecular junctions involving 4-(methylthio)benzoic acid derivatives has shed light on their potential in nanoelectronics and molecular electronics (Bao et al., 2014).

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific substitutions .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence various biochemical pathways depending on their specific substitutions .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific substitutions .

Propriétés

IUPAC Name |

4-fluoro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKNHOVGZQIGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3008202.png)

![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)

![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)

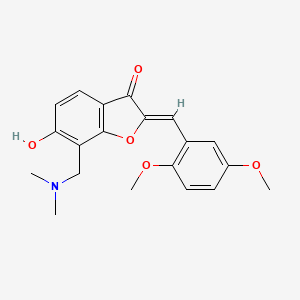

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)

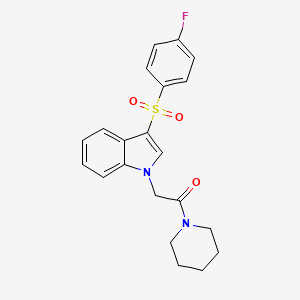

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)

![N-(2,5-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B3008211.png)

![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)

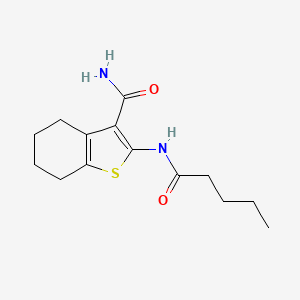

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)